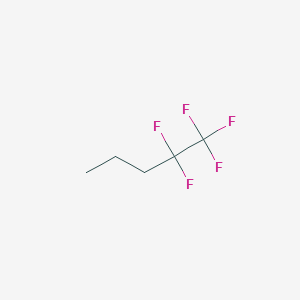

1,1,1,2,2-Pentafluoropentane

Vue d'ensemble

Description

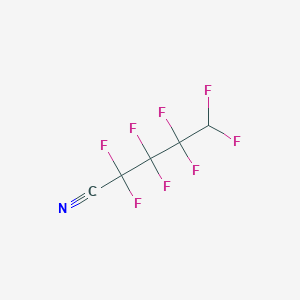

1,1,1,2,2-Pentafluoropentane is a chemical compound with the molecular formula C5H7F5. It has an average mass of 162.101 Da and a monoisotopic mass of 162.046783 Da .

Molecular Structure Analysis

The this compound molecule contains a total of 16 bonds. There are 9 non-H bonds and 2 rotatable bonds .Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 48.7±8.0 °C at 760 mmHg, and a vapor pressure of 320.8±0.1 mmHg at 25°C. The enthalpy of vaporization is 28.0±3.0 kJ/mol, and the flash point is -3.1±5.3 °C. The index of refraction is 1.301, and the molar refractivity is 26.0±0.3 cm3 .Applications De Recherche Scientifique

Molecular Structure Analysis

- Molecular Structure Determination : Gaseous compounds similar to 1,1,1,2,2-pentafluoropentane, such as 1-(difluoroboryl)pentaborane(9), have been studied using electron diffraction. These studies provide insights into the molecular structure, revealing aspects like bond lengths and angles, which are crucial for understanding chemical properties and reactions (Brain et al., 1994).

Synthetic Chemistry Applications

Synthetic Applications in Organic Chemistry : Compounds like pentafluoroethane, closely related to this compound, have been used as reagents for cupration, a process essential in organic synthesis. These compounds provide a source for fluorinated groups in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals (Lishchynskyi & Grushin, 2013).

Polymerization and Material Science : Vinylpentafluorocyclopropane, a derivative of this compound, has been utilized in rapid polymerization processes. This leads to the creation of fluoropolymers with high crystallinity, useful in various industrial applications due to their unique properties like thermal stability and chemical resistance (Yang, 2003).

Environmental and Industrial Applications

Catalysis and Environmental Chemistry : Isomers of pentafluoropropane, similar in structure to this compound, have been activated using catalysts like aluminium chlorofluoride. This process is significant in environmental chemistry for the breakdown of potent greenhouse gases and in industrial chemistry for creating valuable chemical intermediates (Kervarec et al., 2020).

Refrigeration and Thermal Engineering : Mixtures involving compounds like pentafluoroethane have been tested as refrigerants in domestic refrigerators. Such studies are vital for developing environmentally friendly and efficient refrigerants to replace harmful chlorofluorocarbons (CFCs) (He et al., 2005).

Analytical and Physical Chemistry

- Solubility and Diffusivity in Ionic Liquids : The solubility and diffusivity of hydrofluorocarbons, including pentafluoroethane, have been studied in room-temperature ionic liquids. These studies are important for understanding the physical properties of these compounds, which can be applied in various separation processes and chemical reactions (Shiflett & Yokozeki, 2006).

Propriétés

IUPAC Name |

1,1,1,2,2-pentafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOAVUSWPXRQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)2(CH2)3H, C5H7F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)

![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)

![3-[2-(tert-Butyl)-5-(trifluoromethyl)-1,3-oxazol-4-yl]propan-1-ol](/img/structure/B3040023.png)